molecular formula C7H9NO3 B3276566 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide CAS No. 64364-95-0

2-(Hydroxymethyl)-4-methoxypyridine 1-oxide

Cat. No.: B3276566
CAS No.: 64364-95-0
M. Wt: 155.15 g/mol
InChI Key: ZCMBZGZMPSVXSW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Chemistry and Material Science

Pyridine N-oxides are far more than simple derivatives of pyridines; they are highly versatile intermediates in organic synthesis. researchgate.net Compared to their parent pyridines, which are often relatively unreactive, pyridine N-oxides exhibit enhanced reactivity, particularly towards both electrophilic and nucleophilic reagents. researchgate.netsemanticscholar.org The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for substitution reactions. wikipedia.org

This enhanced reactivity makes them crucial building blocks for constructing complex, biologically active molecules. researchgate.net Many drugs and drug candidates incorporate the pyridine N-oxide motif or are synthesized using N-oxide intermediates. wikipedia.orgscripps.edu Beyond their role as synthetic intermediates, pyridine N-oxides are utilized as catalysts, oxidants, and as ligands in coordination chemistry. researchgate.netarkat-usa.org In material science, the unique electronic and hydrogen-bonding capabilities of N-oxides are harnessed to develop novel functional materials, including liquid crystals and luminescent compounds. researchgate.netacs.org The N-O bond is highly polar and can form strong hydrogen bonds, which can be used to increase drug solubility and modulate membrane permeability. acs.org

Role of Hydroxymethyl and Methoxy (B1213986) Substituents in Modulating Pyridine Reactivity and Structure

The specific substituents on the pyridine N-oxide ring play a critical role in defining its chemical personality. In 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide, the hydroxymethyl and methoxy groups each impart distinct and valuable properties.

The hydroxymethyl group (-CH2OH) is a versatile functional handle. Its presence can modify the physical properties of the molecule, such as its solubility and oil-water partition coefficient, which are critical parameters in medicinal chemistry. acs.org This group can also influence how the molecule binds to biological targets and provides a convenient point for further chemical modifications, serving as a precursor for other functional groups like aldehydes or carboxylic acids. acs.org Furthermore, the hydroxymethyl group enhances the molecule's capacity for hydrogen bonding.

The methoxy group (-OCH3) , positioned at the C4 position, is an electron-donating group that influences the electronic landscape of the pyridine ring. This electronic modulation can affect the reactivity of the other positions on the ring and the basicity of the N-oxide oxygen. nih.gov For instance, the presence of a 4-methoxy group on pyridine 1-oxide is known to lower its acidity compared to the unsubstituted parent compound. While generally stable, the methoxy group can also participate in nucleophilic substitution reactions under certain conditions.

Historical Development and Evolution of Synthetic Strategies for Pyridine N-Oxide Derivatives

The journey of pyridine N-oxides began in 1926 with the first reported synthesis by Jakob Meisenheimer, who utilized peroxybenzoic acid as the oxidizing agent. wikipedia.orgscripps.edu Early synthetic methods predominantly relied on the direct oxidation of the parent pyridine using various peroxy acids, such as peracetic acid. wikipedia.org

Over the decades, the toolkit for synthesizing pyridine N-oxides has expanded significantly. arkat-usa.org While classic reagents like hydrogen peroxide in acetic acid and m-chloroperoxybenzoic acid (m-CPBA) are still widely used, a host of more sophisticated and selective methods have been developed. researchgate.net These modern techniques often employ metal catalysts, such as methyltrioxorhenium (MTO), to achieve high yields and chemoselectivity under milder conditions. arkat-usa.org Other advanced oxidizing agents include dioxiranes and oxaziridines. researchgate.net Beyond direct oxidation, synthetic strategies have evolved to include methods like the ring transformation of other heterocyclic systems and various cycloaddition reactions. arkat-usa.org Contemporary research continues to focus on developing more efficient, environmentally friendly ("green") and regioselective synthetic routes. researchgate.netrasayanjournal.co.in

Table 1: Evolution of Oxidizing Agents for Pyridine N-Oxide Synthesis
EraPrimary ReagentsKey CharacteristicsReference
Early 20th CenturyPeroxybenzoic acid, Peracetic acidInitial discovery, harsh conditions often required. wikipedia.org
Mid-20th CenturyHydrogen Peroxide/Acetic Acid, m-CPBABecame standard, widely applicable but can lack selectivity. researchgate.net
Late 20th/Early 21st CenturyMetal Catalysts (e.g., MTO), Dioxiranes, OxaziridinesHigher efficiency, milder conditions, improved selectivity. arkat-usa.org

Overview of Research Trajectories for Multifunctional Heterocyclic Systems

Heterocyclic compounds are at the heart of many scientific advancements, particularly in medicine and materials science. msesupplies.commdpi.com The current research landscape is characterized by a drive towards creating increasingly complex and "multifunctional" heterocyclic systems—molecules that possess several distinct functional groups or structural motifs. nih.gov This complexity allows for fine-tuning of a molecule's properties for specific, sophisticated applications.

A major trajectory is the development of novel synthetic methodologies that allow for the precise and efficient construction of these complex molecules. msesupplies.com This includes the heavy implementation of both metal- and organocatalysis to forge new chemical bonds with high selectivity. mdpi.com In medicinal chemistry, researchers are designing multifunctional heterocycles that can interact with multiple biological targets simultaneously or that combine pharmacophoric elements with groups that improve pharmacokinetic properties. nih.gov

Another significant trend is the development of functional materials based on heterocyclic scaffolds. This includes the creation of fluorescent molecules for use in organic light-emitting diodes (OLEDs), biological imaging agents, and environmental sensors. researchgate.net There is also a strong and growing emphasis on "green chemistry," which seeks to develop synthetic routes that are more sustainable, use less hazardous solvents, and are more atom-economical. researchgate.net

Scope and Objectives of Current Academic Inquiry into this compound

The specific compound this compound serves as a focal point for several key research objectives. Primarily, it is valued as a versatile building block for the synthesis of more elaborate heterocyclic structures. Its utility is demonstrated in synthetic pathways where it acts as a precursor; for example, the related compound 2-hydroxymethyl-4-methoxypyridine can be synthesized starting from 2-methyl-4-methoxypyridine-1-oxide, showcasing the N-oxide's role as a key intermediate for introducing the hydroxymethyl group. prepchem.com

Current academic inquiry into this molecule is directed at exploring and exploiting the reactivity of its distinct functional groups. The primary objectives include:

Investigating its reaction pathways: Detailed studies focus on the selective transformation of its functional groups. This includes the oxidation of the hydroxymethyl group to a carboxylic acid, the reduction of the N-oxide back to a pyridine, and the nucleophilic substitution of the methoxy group.

Exploring its potential biological activity: The compound is being studied for potential antimicrobial and anticancer properties, with the goal of using it as a lead compound for the development of new therapeutic agents.

Application as a synthetic intermediate: Researchers aim to utilize this molecule in the synthesis of specialty chemicals and as a key intermediate in the production of pharmaceuticals.

Table 2: Chemical Reactivity of this compound
Reaction TypeFunctional Group InvolvedPotential ProductTypical ReagentsReference
OxidationHydroxymethyl (-CH2OH)Carboxylic acid derivativeHydrogen peroxide, Potassium permanganate (B83412)
ReductionN-oxideParent pyridineSodium borohydride, Catalytic hydrogenation
SubstitutionMethoxy (-OCH3)Various substituted pyridinesNucleophiles (amines, thiols, etc.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-1-oxidopyridin-1-ium-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMBZGZMPSVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[N+](C=C1)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide

De Novo Synthetic Routes to the Core Pyridine (B92270) N-Oxide Scaffold

De novo synthesis involves the construction of the heterocyclic ring system from acyclic or non-pyridine precursors. This approach offers the advantage of building a highly functionalized core structure directly, potentially reducing the number of subsequent modification steps.

The formation of the pyridine ring often relies on condensation and cyclization reactions of carefully chosen acyclic synthons. illinois.edu One illustrative, multi-step de novo pathway to a similarly substituted pyridine core, which can then be oxidized, involves the construction of a pyrone ring that is subsequently converted to a pyridone and then the target pyridine. google.com

A typical sequence, as detailed in patent literature for related compounds, might involve the following steps:

Acylation: An acyclic starting material such as 2-methyl-1-penten-1-alkoxy-3-one is acylated to form a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone. google.com

Ammonolysis: The pyrone intermediate is treated with an ammonia (B1221849) source to replace the ring oxygen with nitrogen, yielding a 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone. google.com This step is crucial as it forms the core pyridine skeleton.

Functional Group Interconversion: The pyridone is then subjected to a series of reactions, including halogenation and methoxylation, to install the necessary substituents before a final reduction step. google.com

Such cyclization strategies are powerful for creating specific substitution patterns that might be difficult to achieve through direct functionalization of a parent pyridine ring. illinois.eduresearchgate.net

The final step in a de novo synthesis of the core scaffold, or the primary step when starting from a pre-functionalized pyridine, is the N-oxidation of the pyridine nitrogen. This transformation activates the pyridine ring for further reactions and is a key feature of the target compound. Pyridine N-oxides are versatile intermediates because they are more reactive to both nucleophilic and electrophilic substitution than their parent pyridines. acs.orgsemanticscholar.org

The N-oxidation is typically achieved using peroxy acids or other oxidizing agents. The choice of reagent and conditions is critical for achieving high yield and selectivity. arkat-usa.orgumich.edu Common methodologies include:

Hydrogen Peroxide in Acetic Acid: A widely used method involves heating the pyridine derivative with an aqueous solution of hydrogen peroxide in glacial acetic acid. researchgate.netchemicalbook.com This classic method is effective for a range of substituted pyridines.

m-Chloroperoxybenzoic Acid (m-CPBA): This reagent is a highly effective and common choice for N-oxidation, often carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. google.com

Other Peroxides: Various other reagents, such as Caro's acid and bis(trimethylsilyl)peroxide, have also been employed for the oxidation of pyridine derivatives. arkat-usa.org

The regioselectivity of N-oxidation is generally straightforward, as the pyridine nitrogen is typically the most nucleophilic site. However, the electronic nature of existing substituents can influence the reaction rate. Electron-donating groups on the pyridine ring facilitate the oxidation, while electron-withdrawing groups can make the reaction more difficult. arkat-usa.org

Post-Synthetic Functionalization and Derivatization of Pyridine Precursors

This approach begins with a commercially available or readily synthesized pyridine or pyridine N-oxide, which is then sequentially functionalized to introduce the hydroxymethyl and methoxy (B1213986) groups at the desired positions. This is often a more practical and convergent strategy.

Introducing a hydroxymethyl group at the C2 position of a pyridine N-oxide can be accomplished through several methods, often leveraging the unique reactivity conferred by the N-oxide functionality. The N-oxide group activates the C2 and C6 positions, making them susceptible to nucleophilic attack. sapub.org

Rearrangement of 2-Methyl Precursors: A common strategy involves the rearrangement of a 2-methylpyridine (B31789) N-oxide precursor. Treatment with acetic anhydride (B1165640) activates the N-oxide and facilitates a rearrangement to form a 2-acetoxymethylpyridine intermediate. stackexchange.com This intermediate can then be hydrolyzed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final 2-hydroxymethylpyridine. prepchem.com A similar approach has been documented in the synthesis of related pharmaceutical intermediates, where a methyl group is converted to a hydroxymethyl group via an acetoxy intermediate. rasayanjournal.co.in

Direct C-H Hydroxymethylation: Modern photochemical methods allow for the direct introduction of a hydroxymethyl group. For instance, a visible-light-induced, one-step photoredox method can directly synthesize 2-hydroxymethylated pyridines from pyridine N-oxides using a hydroxymethyl radical source under mild conditions. acs.org This approach avoids the need for a pre-installed methyl group and subsequent rearrangement.

The methoxy group is typically installed at the C4 position through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine N-oxide ring is activated for such substitutions, particularly at the 4-position. sapub.org

The strategy involves starting with a pyridine N-oxide that has a suitable leaving group at the 4-position, such as a halogen or a nitro group.

Methoxylation of a 4-Nitro Precursor: A well-established method is the reaction of a 4-nitropyridine-1-oxide derivative with a methoxide source. For example, 3,5-dimethyl-4-nitropyridine-1-oxide can be converted to 3,5-dimethyl-4-methoxypyridine-1-oxide by reacting it with sodium hydroxide (B78521) in methanol (B129727). rasayanjournal.co.in The nitro group is an excellent leaving group in this SNAr reaction.

Methoxylation of a 4-Halo Precursor: Similarly, a 4-halopyridine N-oxide can serve as the substrate. The reaction of 2-chloro-4-nitropyridine-N-oxide with sodium methoxide in DMSO has been shown to selectively substitute the nitro group, demonstrating the high reactivity of the 4-position towards nucleophiles. vanderbilt.edu

The regioselectivity of this reaction is strongly dictated by the electronic properties of the pyridine N-oxide ring, which localizes partial positive charge at the C4 position, making it the preferred site for nucleophilic attack. sapub.org

Optimization of Reaction Conditions and Process Efficiencies

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and developing scalable, efficient, and safer synthetic processes. Research into the synthesis of related pyridine N-oxides has highlighted several key areas for optimization. researchgate.net

Key parameters that are often optimized include:

Temperature and Pressure: Temperature has a significant effect on reaction rates and efficiency. For N-oxidation reactions, increasing the temperature can lead to higher yields but must be balanced against the risk of hazardous decomposition of the oxidizing agent (e.g., hydrogen peroxide). researchgate.net

Catalyst and Solvent: The choice of catalyst and solvent system can dramatically influence reaction outcomes. For instance, in de novo cyclization reactions, the selection of an appropriate acid or base catalyst is critical.

Reagent Stoichiometry and Dosing: The molar ratio of reactants and the rate of addition (dosing) can control selectivity and prevent side reactions. This is particularly important in exothermic reactions or when dealing with unstable intermediates. researchgate.net

The table below summarizes key parameters and their typical impact on the synthesis of substituted pyridine N-oxides.

ParameterInfluence and Optimization StrategyExample Application
Temperature Controls reaction rate and selectivity. Higher temperatures can increase yield but may also promote side reactions or decomposition. Optimization involves finding the ideal balance.N-oxidation of 3-methylpyridine (B133936) showed yields over 98% at 130°C compared to <85% at 85°C. researchgate.net
Catalyst Affects reaction rate and can influence regioselectivity. The choice between acid, base, or metal catalysts is pathway-dependent.In pyridine synthesis via condensation, the choice between catalysts like CH3COOH and pTsOH can impact the final yield.
Solvent Influences solubility of reactants and can mediate reactivity. The polarity and boiling point are key considerations.Methoxylation of 4-nitropyridine-1-oxide is effectively carried out using methanol as both the solvent and the reagent source. rasayanjournal.co.in
Reaction Time Determines the extent of conversion. Monitored by techniques like TLC or HPLC to ensure completion without product degradation.N-oxidation of 4-methoxypyridine (B45360) in acetic acid/H2O2 is typically run for 24 hours at reflux. chemicalbook.com
Process Design Telescoping reactions (avoiding intermediate isolation) can significantly improve throughput and reduce solvent waste.A three-step synthesis of a key pharmaceutical intermediate was developed without isolation of the first two intermediates to boost productivity. rasayanjournal.co.in

Catalyst Systems and Their Influence on Reaction Outcomes

The N-oxidation of pyridines often requires catalytic activation to proceed efficiently, especially when using environmentally benign oxidants like hydrogen peroxide (H₂O₂). The choice of catalyst is paramount as it directly influences reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts have been developed for this purpose.

Heterogeneous catalysts are particularly valued for their ease of separation from the reaction mixture and potential for recyclability. Titanium silicalite-1 (TS-1) is a prominent example, demonstrating high activity for the N-oxidation of various pyridine derivatives using H₂O₂ as the oxidant. researchgate.netorganic-chemistry.orgorganic-chemistry.org The microporous structure of TS-1 provides active titanium sites that facilitate the oxygen transfer from hydrogen peroxide to the nitrogen atom of the pyridine ring. researchgate.net Studies on pyridine oxidation with TS-1 have established optimal conditions, such as a catalyst-to-pyridine mass ratio of 1:10, achieving high conversion and selectivity. However, the effectiveness of TS-1 can be limited by competitive interactions between the catalyst, reactants, and products. researchgate.netuea.ac.uk

Homogeneous catalysts, while more challenging to separate, offer high efficacy under mild conditions. Rhenium-based complexes, such as methyltrioxorhenium (MTO), are highly effective for oxidizing pyridines with aqueous H₂O₂. arkat-usa.org These catalysts can achieve high yields with very low catalyst loadings (0.2-0.5 mol%). arkat-usa.org Other systems include lacunary Keggin polyoxometalates, which can effectively catalyze pyridine oxidation with H₂O₂ in water at room temperature, offering a reusable and environmentally friendly option. tandfonline.com Maleic anhydride derivatives have also been explored as catalysts that generate a peracid oxidant in situ, with their effectiveness being dependent on the electronic properties of the pyridine substrate. rsc.org

The following table summarizes various catalyst systems used for the N-oxidation of pyridines, which are applicable to the synthesis of 2-(hydroxymethyl)-4-methoxypyridine 1-oxide.

Catalyst SystemOxidantTypical ConditionsAdvantagesLimitationsReference
Titanium Silicalite-1 (TS-1)H₂O₂Methanol, 80°CHeterogeneous, reusable, high conversion (>92%)Potential for competitive inhibition by reactants/products researchgate.net
Methyltrioxorhenium (MTO)H₂O₂Aqueous, 24°CHigh yields with low catalyst loading (0.2-0.5 mol%)Homogeneous (separation required), cost of rhenium arkat-usa.org
Rhenium ComplexesSodium PercarbonateMild conditionsExcellent yields, uses a stable solid oxidantHomogeneous catalyst organic-chemistry.org
Lacunary Polyoxometalate (K₈[BW₁₁O₃₉H])H₂O₂Water, Room Temp.Green solvent, reusable, mild conditionsModerate reaction times may be needed tandfonline.com
Maleic Anhydride DerivativesH₂O₂Varies with substrateMetal-free, generates peracid in situCatalyst choice depends on pyridine electronics rsc.org

Solvent Effects and Reaction Medium Considerations

The conventional method for preparing pyridine N-oxides involves the use of hydrogen peroxide in acetic acid. rsc.org In this system, acetic acid acts as both a solvent and a reactant, forming peracetic acid in situ, which is a potent oxidizing agent. tandfonline.com While effective, the corrosive nature of acetic acid and the potential hazards associated with strong peracids are notable drawbacks. tandfonline.com

Modern catalytic approaches have explored a wider range of solvents. In TS-1 catalyzed systems, methanol is a common solvent, enabling good yields and high efficiency, particularly in continuous flow microreactors. organic-chemistry.orgorganic-chemistry.org Dichloromethane is another solvent frequently used, for instance, with m-chloroperoxybenzoic acid (m-CPBA) or in iminium salt-catalyzed oxidations. google.comnih.govgoogle.com

A key consideration in sustainable synthesis is the reduction or elimination of volatile organic compounds (VOCs). To this end, water has been successfully employed as a solvent in conjunction with water-soluble catalysts like polyoxometalates, creating a green and effective system. tandfonline.com Furthermore, solvent-free methodologies represent an ideal green chemistry approach. Continuous, non-solvent processes have been developed where reactants are mixed and fed directly into a reactor, enhancing safety, reducing waste, and increasing reactor efficiency. rsc.orggoogle.com

SolventAssociated Catalyst/Reagent SystemInfluence on ReactionReference
Acetic AcidHydrogen Peroxide (H₂O₂)Acts as solvent and reactant to form peracetic acid in situ; effective but corrosive. tandfonline.comrsc.org
MethanolTitanium Silicalite-1 (TS-1) / H₂O₂Commonly used in heterogeneous catalysis, suitable for flow chemistry. organic-chemistry.orgorganic-chemistry.org
WaterPolyoxometalates / H₂O₂Enables a green synthesis pathway with water-soluble catalysts under mild conditions. tandfonline.com
Dichloromethanem-CPBA, Iminium saltsA common aprotic solvent for various oxidation systems. google.comnih.gov
Solvent-FreeVarious, often in continuous flowMaximizes atom economy, improves safety and reactor efficiency by eliminating solvent. rsc.orggoogle.com

Temperature, Pressure, and Reaction Time Optimization

Optimizing physical reaction parameters such as temperature, pressure, and time is crucial for maximizing yield and selectivity while ensuring process safety and economic viability. For the N-oxidation of pyridine derivatives, these parameters are highly dependent on the chosen synthetic method.

Traditional batch reactions using peracetic acid (generated from H₂O₂ and acetic acid) often require elevated temperatures to achieve a reasonable reaction rate. For instance, a common procedure involves heating the reaction mixture to 85°C and maintaining it for about an hour. orgsyn.org Reflux conditions are also frequently employed. chemicalbook.com

Catalytic systems can often operate under milder temperature conditions. Rhenium-catalyzed oxidations can proceed efficiently at room temperature (24°C). arkat-usa.org However, heterogeneous catalysis with systems like TS-1 may still require heating to around 80°C for optimal performance over several hours.

The advent of continuous flow microreactors has revolutionized the optimization of these parameters. organic-chemistry.org The high surface-area-to-volume ratio in microreactors allows for superior heat exchange and precise temperature control, mitigating the risks of thermal runaways associated with exothermic oxidation reactions. This technology enables significantly shorter reaction times compared to batch processes and allows for safe operation at elevated temperatures and pressures, ultimately intensifying the process and increasing throughput. organic-chemistry.org For example, a continuous flow process using TS-1 can operate for hundreds of hours with high stability and efficiency. organic-chemistry.orgorganic-chemistry.org

MethodTypical TemperatureTypical Reaction TimeKey Optimization ConsiderationsReference
H₂O₂ / Acetic Acid (Batch)85°C to Reflux1 - 24 hoursTemperature control is critical to prevent runaway reactions and peroxide decomposition. orgsyn.orgchemicalbook.com
TS-1 / H₂O₂ (Batch)~80°C~6 hoursOptimizing catalyst loading and reactant ratios is key to maximizing conversion.
MTO / H₂O₂ (Batch)Room Temperature~6 hoursLow catalyst loading makes this method efficient, but reaction can be slow. arkat-usa.org
Continuous Flow MicroreactorVariable (often elevated)Minutes to hoursPrecise control of residence time, temperature, and flow rate allows for rapid optimization and high throughput. organic-chemistry.org

Principles of Sustainable Synthesis in the Production of Pyridine N-Oxides

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals and pharmaceutical intermediates, including pyridine N-oxides. The focus is on minimizing waste, reducing energy consumption, and utilizing safer, renewable materials.

Atom Economy and E-Factor Analysis for Synthetic Pathways

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the sustainability of a chemical process. sheldon.nl Atom economy, a theoretical measure, calculates the proportion of reactant atoms that are incorporated into the desired product. The E-Factor provides a more practical measure, defined as the mass ratio of waste generated to the mass of the product. sheldon.nl

The synthesis of pyridine N-oxides provides a clear example of how synthetic strategy impacts these metrics. The use of older, stoichiometric oxidants like m-chloroperoxybenzoic acid (m-CPBA) results in poor atom economy, as a large portion of the reagent (3-chlorobenzoic acid) becomes waste. In contrast, oxidation using hydrogen peroxide is highly atom-economical, with water being the only byproduct. tandfonline.com

Reaction 1: Oxidation with m-CPBA C₅H₄N(CH₂OH)(OCH₃) + C₇H₅ClO₃ → C₅H₄NO(CH₂OH)(OCH₃) + C₇H₅ClO₂ (Low Atom Economy)

Reaction 2: Oxidation with H₂O₂ C₅H₄N(CH₂OH)(OCH₃) + H₂O₂ → C₅H₄NO(CH₂OH)(OCH₃) + H₂O (High Atom Economy)

The E-Factor takes into account not just byproducts but also solvent losses, unreacted reagents, and process aids, providing a comprehensive view of waste generation. sheldon.nl The pharmaceutical industry, which often involves multi-step syntheses, historically has very high E-Factors. sheldon.nlcontinuuspharma.com Adopting greener catalytic methods and continuous manufacturing processes can significantly reduce the E-Factor. For instance, implementing continuous manufacturing and solvent recovery can lead to E-factor reductions of over 50%. continuuspharma.comrsc.org

Oxidation MethodPrimary ByproductTheoretical Atom EconomyQualitative E-Factor Contribution
m-CPBA3-Chlorobenzoic AcidLowHigh (stoichiometric byproduct)
H₂O₂ / Acetic AcidWater, Acetic Acid (solvent)HighMedium (solvent waste if not recycled)
H₂O₂ / Heterogeneous CatalystWaterHighLow (minimal byproduct, catalyst is recycled)

Development of Greener Reagents and Catalytic Systems

A central goal of sustainable synthesis is the development of greener reagents and catalysts that improve safety, reduce environmental impact, and enhance efficiency.

Greener Oxidants: Hydrogen peroxide (H₂O₂) is considered a prime green oxidant due to its high oxygen content and the benign nature of its water byproduct. tandfonline.com To circumvent the hazards of concentrated H₂O₂, safer alternatives have been developed. These include solid, stable sources of H₂O₂ like urea-hydrogen peroxide (UHP) and sodium percarbonate, which are easier and safer to handle. organic-chemistry.orgresearchgate.net

Reusable and Benign Catalysts: The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. The development of reusable heterogeneous catalysts like TS-1 is a significant advancement, as it simplifies product purification and reduces waste from catalyst separation. researchgate.netorganic-chemistry.org Similarly, designing catalysts that can operate in green solvents like water, such as certain polyoxometalates, further enhances the environmental profile of the synthesis. tandfonline.com Metal-free catalytic systems, for example using anhydride derivatives, are also being pursued to avoid issues of heavy metal contamination and cost. rsc.org

Process Intensification: Greener synthesis is not limited to reagents alone but also encompasses the technology used. Continuous flow microreactors are a key enabling technology for sustainable chemistry. organic-chemistry.org They offer enhanced safety by minimizing the volume of hazardous materials at any given time, improve energy efficiency through superior heat transfer, and can significantly increase process efficiency, leading to less waste and higher productivity. organic-chemistry.orggoogle.com The development of solvent-free continuous processes represents a particularly advanced green synthetic approach. google.com

Mechanistic Investigations of Formation and Reactivity of 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide

Elucidation of Mechanistic Pathways for N-Oxidation in Substituted Pyridine (B92270) Systems

The conversion of a substituted pyridine to its corresponding N-oxide is a pivotal transformation that significantly alters the electronic properties and reactivity of the heterocyclic ring. This process is typically achieved through oxidation, often employing reagents like peroxy acids or hydrogen peroxide. bhu.ac.inacs.org

While the traditional view of N-oxidation involves a two-electron process, recent studies have highlighted the role of single-electron transfer (SET) pathways, particularly under photocatalytic conditions. nih.govdigitellinc.com In these mechanisms, the pyridine N-oxide can be oxidized to an electrophilic N-oxy radical. nih.gov This radical intermediate can then participate in various reactions, including hydrogen atom abstraction (HAT). nih.govacs.org For instance, a photocatalyst can oxidize the pyridine N-oxide, generating an N-oxy radical that can abstract a hydrogen atom from a suitable substrate, leading to the formation of an alkyl radical and the protonated N-oxide. nih.gov

The generation of these radical intermediates opens up novel reaction pathways that are not accessible through traditional two-electron chemistry. digitellinc.com Mechanistic studies have confirmed the hydrogen atom transfer pathway for obtaining benzylic carbon radical intermediates in the presence of pyridine N-oxide mediators. acs.org

The rate of N-oxidation is significantly influenced by the electronic and steric nature of the substituents on the pyridine ring. Electron-donating groups generally enhance the nucleophilicity of the nitrogen atom, thereby accelerating the rate of oxidation. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making the oxidation more difficult. rsc.org

Steric hindrance, particularly from substituents at the 2-position, can impede the approach of the oxidizing agent to the nitrogen atom, thereby slowing down the reaction rate. thieme-connect.deresearchgate.net Studies on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have shown that steric effects can substantially reduce reactivity. researchgate.net For example, while the oxidation of many 2-substituted pyridines shows a good correlation with Taft (σ*) constants, bulky substituents like a 2-t-butyl group can cause significant deviations due to steric hindrance. researchgate.net

The following table summarizes the kinetic data for the N-oxidation of various 3-substituted pyridines, illustrating the impact of electronic effects on the reaction rate. nih.gov

SubstrateKm (mM)Vmax (nmol/mg protein/min)
Pyridine1.251.00
3-Methylpyridine (B133936)0.831.25
3-Chloropyridine2.500.50

Data adapted from in vitro microsomal studies. nih.gov

Reactivity Profiles and Transformational Pathways of the Compound

The N-oxide functionality in 2-(hydroxymethyl)-4-methoxypyridine 1-oxide dramatically alters the reactivity of the pyridine ring compared to its parent pyridine. The formally negatively charged oxygen atom can donate electron density into the ring through resonance, activating the 2- and 4-positions towards both electrophilic and nucleophilic attack. bhu.ac.inyoutube.com

Pyridine N-oxides are generally more reactive towards electrophilic aromatic substitution (EAS) than pyridine itself. bhu.ac.in The resonance structures of pyridine N-oxide show increased electron density at the ortho (2- and 6-) and para (4-) positions, making these sites more susceptible to attack by electrophiles. bhu.ac.inpearson.com

Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that the reaction proceeds via a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate. rsc.org The kinetic product is often the ortho-substituted compound; however, solvation effects can favor the formation of the para-substituted product, which is often the experimentally observed outcome. rsc.org

The N-oxide group also facilitates nucleophilic attack at the positions ortho and para to the nitrogen. scripps.educhemtube3d.com The oxygen atom can be acylated, followed by the removal of a proton from a side chain, such as the hydroxymethyl group in this compound. chemtube3d.com This can lead to an uncharged intermediate that can then undergo nucleophilic attack or a rsc.orgrsc.org-sigmatropic rearrangement. chemtube3d.com A common reagent used for such transformations is phosphorus oxychloride (POCl₃), which can lead to the introduction of a chlorine atom at the 2- or 4-position. wikipedia.org

Rearrangement reactions are also a key feature of pyridine N-oxide chemistry. For instance, the Boekelheide reaction involves the treatment of 2-methylpyridine (B31789) N-oxides with trifluoroacetic anhydride (B1165640) to yield 2-(hydroxymethyl)pyridines. nih.gov

The N-oxide group itself can participate in oxidation-reduction reactions. Pyridine N-oxides are mild and versatile nucleophilic oxidants, particularly in the presence of metal catalysts. thieme-connect.de The nitrogen-oxygen bond is relatively weak and prone to heterolytic fragmentation following an initial nucleophilic attack by the oxygen atom. thieme-connect.de

Conversely, the N-oxide can be deoxygenated to regenerate the parent pyridine. This deoxygenation can be achieved using various reagents, including phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (Ph₃P). youtube.com This ability to introduce functionality and then remove the activating N-oxide group is a powerful tool in the synthesis of substituted pyridines. bhu.ac.in

Reactions Involving the Hydroxymethyl Group (e.g., Esterification, Etherification, Oxidation)

The hydroxymethyl group at the 2-position of this compound is a primary alcohol, making it amenable to a range of classical transformations such as esterification, etherification, and oxidation. The reactivity is influenced by the electronic properties of the pyridine N-oxide ring system.

Esterification: The esterification of the hydroxymethyl group can be readily achieved. A well-established analog for this transformation is the reaction of 2-picoline N-oxide with acetic anhydride. In this reaction, acylation first occurs on the N-oxide oxygen, which then facilitates a rearrangement to yield 2-acetoxymethylpyridine. researchgate.netchemtube3d.com A similar pathway can be envisioned for this compound, where reaction with an acid anhydride or acyl chloride in the presence of a suitable base would yield the corresponding ester. This transformation is valuable for installing protecting groups or modifying the compound's physicochemical properties.

Oxidation: The primary alcohol of the hydroxymethyl moiety can be oxidized to the corresponding aldehyde, 4-methoxy-2-pyridinecarboxaldehyde 1-oxide, or further to the carboxylic acid, 4-methoxy-2-pyridinecarboxylic acid 1-oxide. The choice of oxidant and reaction conditions dictates the final product. Milder oxidizing agents would favor the formation of the aldehyde, while stronger oxidants like potassium permanganate (B83412) would lead to the carboxylic acid.

Etherification: Etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the hydroxymethyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This would result in the formation of a 2-(alkoxymethyl)-4-methoxypyridine 1-oxide derivative.

The table below summarizes representative transformations of the hydroxymethyl group, based on established reactivity for this functional group on a pyridine N-oxide scaffold.

Reaction TypeReagent(s)Typical Product
EsterificationAcetic Anhydride (Ac₂O)2-(Acetoxymethyl)-4-methoxypyridine 1-oxide
Oxidation (to Aldehyde)Manganese Dioxide (MnO₂)4-Methoxy-2-pyridinecarboxaldehyde 1-oxide
Oxidation (to Carboxylic Acid)Potassium Permanganate (KMnO₄)4-Methoxy-2-pyridinecarboxylic acid 1-oxide
Etherification (Williamson)1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)2-(Methoxymethyl)-4-methoxypyridine 1-oxide

Reactions Involving the Methoxy (B1213986) Group (e.g., Demethylation, Functional Group Interconversion)

The methoxy group at the 4-position significantly influences the electronic character of the pyridine ring. The N-oxide functionality, being electron-withdrawing, activates the 2- and 4-positions of the ring towards nucleophilic attack. scripps.edu This renders the 4-position, occupied by the methoxy group, susceptible to nucleophilic aromatic substitution (SNAr).

Demethylation and Functional Group Interconversion: The methoxy group can be cleaved or replaced by various nucleophiles. byjus.com Treatment with strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃) can effect demethylation to yield the corresponding 4-hydroxy derivative, 2-(hydroxymethyl)-4-hydroxypyridine 1-oxide.

Alternatively, the methoxy group can be displaced by other nucleophiles. For example, reaction with ammonia (B1221849) or amines could yield 4-amino derivatives, while reaction with thiols could produce 4-thioether compounds. The success of these SNAr reactions depends on the nucleophilicity of the incoming group and the reaction conditions employed. researchgate.net The methoxy group is not an ideal leaving group, so harsh conditions may be required for these transformations.

Reaction TypeReagent(s)Typical Product
DemethylationHydrobromic Acid (HBr)2-(Hydroxymethyl)-4-hydroxypyridine 1-oxide
Amination (SNAr)Ammonia (NH₃)4-Amino-2-(hydroxymethyl)pyridine 1-oxide
Thiolation (SNAr)Sodium Hydrosulfide (NaSH)2-(Hydroxymethyl)-4-mercaptopyridine 1-oxide

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

Modern mechanistic studies frequently employ in situ spectroscopic techniques to monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and the influence of various parameters. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are powerful tools for this purpose. youtube.com

For the reactions of this compound, in situ monitoring could provide significant insights. For example, during the oxidation of the hydroxymethyl group, in situ FTIR could track the disappearance of the O-H stretching band of the alcohol and the appearance of the C=O stretching band of the aldehyde or carboxylic acid product. This allows for precise determination of reaction endpoints and can help identify the formation of transient intermediates. epfl.chresearchgate.net

Despite the power of these methods, detailed studies specifically applying in situ spectroscopic monitoring to the reaction pathways of this compound are not prominently reported in the surveyed scientific literature. However, the principles are well-established in the broader field of organic chemistry and could be readily applied to elucidate the mechanisms of its formation and reactivity.

Kinetic and Thermodynamic Aspects of Observed Reaction Pathways

A quantitative understanding of a reaction's kinetics (the study of reaction rates) and thermodynamics (the study of energy changes) is fundamental to optimizing reaction conditions and controlling product selectivity. Kinetic studies involve measuring reaction rates under varying conditions (temperature, concentration, catalyst) to determine rate laws and activation energies. Thermodynamic studies determine the relative stabilities of reactants, products, and intermediates, indicating the feasibility of a reaction pathway.

For the reaction pathways of this compound, such as the esterification of the hydroxymethyl group or the nucleophilic substitution of the methoxy group, a full kinetic and thermodynamic profile would be invaluable. For instance, determining the activation energy for the SNAr displacement of the methoxy group would provide a quantitative measure of the reaction's difficulty and help in the selection of appropriate thermal conditions.

However, a comprehensive, quantitative analysis of the kinetic and thermodynamic parameters for the reactions of this compound is not extensively documented in publicly available literature. While mechanistic proposals exist for analogous reactions within the pyridine N-oxide class, specific experimental data such as rate constants (k), activation energies (Ea), and changes in enthalpy (ΔH) or Gibbs free energy (ΔG) for this particular molecule are sparse. mdpi.com Such data would be essential for a complete mechanistic understanding and for the rational design of synthetic routes involving this compound.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide, offering detailed information about the chemical environment of each nucleus.

One-dimensional (1D) NMR provides initial data on the number and type of protons (¹H) and carbons (¹³C), but multi-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy (B1213986) group. The electron-donating methoxy group and the N-oxide functionality significantly influence the chemical shifts of the ring protons.

¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the five carbons of the pyridine ring and the two carbons of the substituents.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 and H6) and between the methylene (-CH₂-) and hydroxyl (-OH) protons of the hydroxymethyl group, confirming their proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). This technique is crucial for definitively assigning each proton signal to its corresponding carbon atom, for example, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²J and ³J), which is vital for piecing together the entire molecular structure. Key expected HMBC correlations would include the correlation from the methoxy protons to the C4 carbon, from the H3 proton to C2 and C5, and from the methylene protons (-CH₂-) to the C2 and C3 carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
H3~7.0C3: ~110H5C2, C4, C5
H5~6.8C5: ~108H3, H6C3, C4, C6
H6~8.1C6: ~138H5C2, C4, C5
-CH₂-~4.7-CH₂-: ~60-OHC2, C3
-OHVariable--CH₂-C2, -CH₂-
-OCH₃~3.9-OCH₃: ~56-C4
C2-C2: ~150--
C4-C4: ~158--

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and properties of the compound in its solid form. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different solid forms, such as crystalline polymorphs and amorphous states. Peak broadening in amorphous samples versus sharp lines in crystalline samples is a key indicator. Furthermore, chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, providing clues about the molecular arrangement in the crystal lattice.

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study dynamic molecular processes. For this compound, DNMR could be employed to investigate restricted rotation around the C2-CH₂OH single bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for the two methylene protons, which would then broaden and coalesce into a single peak as the temperature is raised. Analysis of these line-shape changes allows for the calculation of the activation energy barrier for the rotational process.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically <5 ppm error), HRMS can provide an unambiguous molecular formula (C₇H₉NO₃), which has a calculated exact mass of 155.05824 Da.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which helps to confirm the structure. Common fragmentation patterns for pyridine N-oxides include the characteristic loss of an oxygen atom ([M+H-16]⁺) and a hydroxyl radical ([M+H-17]⁺). researchgate.net For the title compound, additional key fragmentations would involve the substituents.

Expected Fragmentation Pathways:

Loss of Oxygen: The N-oxide bond can cleave to produce a radical cation corresponding to 2-(hydroxymethyl)-4-methoxypyridine.

Loss of Formaldehyde: A common fragmentation for hydroxymethyl groups is the loss of CH₂O (30 Da).

Loss of Methyl Radical: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃, 15 Da).

Table 2: Predicted HRMS Data and Major Fragment Ions for this compound.
IonProposed FormulaCalculated m/zDescription
[M+H]⁺C₇H₁₀NO₃⁺156.0655Protonated Molecular Ion
[M-O+H]⁺C₇H₁₀NO₂⁺140.0706Loss of N-oxide oxygen
[M-CH₂O+H]⁺C₆H₈NO₂⁺126.0550Loss of formaldehyde
[M-CH₃]⁺C₆H₆NO₃⁺140.0342Loss of methyl radical

Infrared and Raman Spectroscopy for Functional Group Characterization and Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. cardiff.ac.uk The spectra provide a unique molecular "fingerprint" based on the vibrational modes of the chemical bonds. A detailed vibrational analysis has been performed on the related compound 4-methoxypyridine (B45360) N-oxide, providing a strong basis for assigning the spectra of the title compound. ias.ac.in

Key expected vibrational modes include:

O-H Stretch: A broad band in the IR spectrum around 3200-3400 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -OCH₃ groups are found just below 3000 cm⁻¹.

N-O Stretch: The N-oxide group exhibits a strong, characteristic stretching vibration in the IR spectrum, typically in the 1200-1300 cm⁻¹ region. This is a key diagnostic peak for pyridine N-oxides.

Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region.

C-O Stretches: The C-O stretching of the aryl ether (methoxy group) and the primary alcohol (hydroxymethyl group) will produce strong bands in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (H-bonded)3200-3400Strong, BroadWeak
Aromatic C-H stretch3050-3150MediumStrong
Aliphatic C-H stretch2850-2980MediumMedium
Ring C=C, C=N stretch1400-1650StrongStrong
N-O stretch1200-1300StrongMedium
Aryl C-O stretch1230-1270StrongMedium
Alcohol C-O stretch1030-1080StrongWeak
Ring Breathing Mode~1000WeakStrong

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. For pyridine N-oxides, the ring is generally found to be planar. wikipedia.org

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions that dictate the crystal packing. For this compound, the presence of both a hydrogen bond donor (the -OH group) and two strong hydrogen bond acceptors (the N-oxide oxygen and the ether oxygen) suggests the formation of extensive hydrogen bonding networks. It is highly probable that strong O-H···O=N hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex three-dimensional architectures. nih.gov These interactions are fundamental to understanding the physical properties of the compound in its solid state, such as melting point and solubility.

Table 4: Hypothetical Key Crystallographic Parameters for this compound.
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
N-O Bond Length~1.34 Å
C2-CH₂ Bond Length~1.51 Å
C4-O(Me) Bond Length~1.36 Å
Key Intermolecular InteractionO-H···O(N-oxide) Hydrogen Bond
H-bond Distance (O···O)~2.7 - 2.9 Å

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of a hydroxyl group (-OH), a methoxy group (-OCH3), and a pyridine N-oxide moiety suggests the potential for significant hydrogen bonding.

The N-oxide group is a strong hydrogen bond acceptor, while the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. These interactions would likely play a dominant role in the formation of one-, two-, or three-dimensional supramolecular networks. Analysis of such networks in related pyridine N-oxide structures often reveals intricate patterns that influence the physical properties of the crystal, such as melting point and solubility. However, without specific crystallographic data for this compound, a definitive analysis of its crystal packing and hydrogen bonding is not possible.

Conformational Preferences in the Crystalline State

The conformation of a molecule, or the spatial arrangement of its atoms, can vary between the solution and solid states. In the crystalline state, the conformation is often locked into a low-energy arrangement that is influenced by the crystal packing forces. For this compound, key conformational features would include the orientation of the hydroxymethyl and methoxy groups relative to the pyridine ring.

The rotational freedom around the C-C bond of the hydroxymethyl group and the C-O bond of the methoxy group would be restricted within the crystal lattice. The specific torsion angles adopted by these groups would be determined by a combination of intramolecular steric and electronic effects, as well as the intermolecular interactions within the crystal. Studies on structurally similar molecules often reveal preferred conformations that optimize hydrogen bonding and minimize steric hindrance. Without experimental structural data, the specific conformational preferences of this compound in the crystalline state remain speculative.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties (Theoretical Correlation)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, and the subsequent emission of light provides information about the excited state.

For pyridine N-oxide derivatives, the electronic transitions are typically of π→π* and n→π* character. The positions and intensities of the absorption and emission bands are sensitive to the nature and position of substituents on the pyridine ring. The hydroxymethyl and methoxy groups on this compound are expected to influence its electronic properties through inductive and mesomeric effects.

Theoretical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are often used to complement experimental spectroscopic data. These computational methods can help to assign the observed electronic transitions, predict the energies of the excited states, and provide insights into the nature of the molecular orbitals involved. A thorough investigation would involve correlating the experimental absorption and emission spectra with theoretically calculated values to build a comprehensive model of the electronic structure and photophysical behavior of the compound. Unfortunately, specific experimental and theoretical studies on the electronic spectroscopy of this compound are not currently available in the scientific literature.

Computational and Theoretical Chemistry Studies of 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide

Quantitative Structure-Reactivity Relationships (QSAR) within Pyridine (B92270) N-Oxide Frameworks

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or biological activity. Within the context of pyridine N-oxide frameworks, QSAR models are instrumental in understanding how various substituents on the pyridine ring influence the compound's reactivity and in predicting the activity of novel derivatives.

These models are built upon the principle that the variation in the reactivity of a series of congeneric compounds is dependent on the changes in their molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For pyridine N-oxide derivatives, electronic effects are particularly significant due to the polar N-oxide bond and the aromatic nature of the ring.

A notable application of QSAR in the study of pyridine N-oxides is in the field of medicinal chemistry, particularly in the development of antiviral agents. A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 110 pyridine N-oxide derivatives to evaluate their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.gov

The study employed the Comparative Molecular Similarity Indices Analysis (CoMSIA) method to develop a predictive model. The CoMSIA model considers steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields of the molecules. The resulting model demonstrated a reliable predictive capability, with a cross-validated correlation coefficient (Q²) of 0.54 and an external validation correlation coefficient (r²ext) of 0.71. nih.gov Such statistical parameters indicate a robust model that can be effectively used to predict the inhibitory activity of new pyridine N-oxide compounds against the SARS-CoV-2 3CLpro.

The findings from such 3D-QSAR studies provide valuable insights into the structural requirements for enhanced reactivity or biological activity. The contour maps generated from the CoMSIA model can highlight regions where modifications to the pyridine N-oxide scaffold would likely lead to increased or decreased activity. For instance, the model might indicate that a bulky substituent at a particular position is favorable for activity, while an electron-withdrawing group at another position is detrimental.

While the specific dataset comprising the 110 pyridine N-oxide derivatives, their experimental activities, and the calculated molecular descriptors from the aforementioned study by Ghaleb et al. is not publicly available within the referenced literature, a representative data table for a hypothetical QSAR study on pyridine N-oxide derivatives is presented below to illustrate the typical format and content.

Interactive Data Table: Hypothetical QSAR Data for Pyridine N-Oxide Derivatives

Compound IDStructureExperimental Activity (pIC50)Predicted Activity (pIC50)Steric Descriptor (e.g., MR)Electronic Descriptor (e.g., Hammett's σ)
PNO-15.25.11.00.0
PNO-25.85.71.5-0.2
PNO-34.95.01.00.3
PNO-46.16.02.0-0.1
PNO-55.55.61.20.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

This structured approach, combining synthesis, experimental testing, and computational modeling through QSAR, accelerates the discovery and optimization of pyridine N-oxide derivatives for various applications, from catalysis to medicine. The ability to predict reactivity based on structure allows for a more targeted and efficient design of novel compounds with desired properties.

Applications in Organic Synthesis and Materials Science for 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide and Its Derivatives

Role as a Ligand or Chiral Auxiliary in Catalysis

Pyridine (B92270) N-oxides are recognized for their ability to act as ligands in metal-catalyzed reactions and as scaffolds for the development of organocatalysts. The oxygen atom of the N-oxide group can coordinate to metal centers, influencing the catalytic activity and selectivity of the metallic complex. researchgate.net Furthermore, the pyridine ring can be readily functionalized with chiral moieties to create effective chiral auxiliaries and organocatalysts for asymmetric synthesis. scripps.edu

Metal-Catalyzed Reactions Mediated by Pyridine N-Oxide Ligands

Pyridine N-oxide derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, including cross-coupling reactions. For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides has been shown to proceed with high selectivity for the 2-position. researchgate.net The resulting 2-arylpyridine N-oxides can be subsequently deoxygenated to furnish the corresponding 2-arylpyridines. researchgate.net While specific studies detailing the use of 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide as a ligand in such reactions are not prevalent in the reviewed literature, the general reactivity of pyridine N-oxides suggests its potential utility. The electron-donating methoxy (B1213986) group at the 4-position would enhance the electron density on the N-oxide oxygen, potentially strengthening its coordination to a metal center. The hydroxymethyl group at the 2-position could also participate in coordination or be modified to introduce other functionalities.

The effectiveness of pyridine N-oxide ligands is demonstrated in various catalytic systems. For example, the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, has been found to be effective for the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. nih.govorganic-chemistry.org This highlights the broad potential of appropriately substituted pyridine-based ligands in catalysis.

Organocatalysis Utilizing the Pyridine N-Oxide Scaffold

The development of chiral organocatalysts has been a significant area of research, and pyridine N-oxides have emerged as a promising scaffold for designing such catalysts. scripps.edu The introduction of a chiral substituent onto the pyridine N-oxide ring can create a chiral environment that allows for enantioselective transformations. For example, conformationally rigid chiral pyridine N-oxides have been synthesized and successfully applied in the asymmetric allylation of aldehydes. researchgate.net

Although direct applications of this compound in organocatalysis are not explicitly documented, its structure provides a template for the development of new chiral catalysts. The hydroxymethyl group could be a key feature for introducing chirality or for establishing secondary interactions with the substrate, which are crucial for high enantioselectivity.

Precursor for the Synthesis of Complex Heterocyclic Systems

Pyridine N-oxides are valuable precursors for the synthesis of more complex heterocyclic structures due to the activating effect of the N-oxide group, which facilitates reactions such as nucleophilic substitution and dearomatization. researchgate.net These reactions provide pathways to functionalized pyridines and saturated heterocyclic systems.

Ring Expansion and Contraction Reactions

While the reviewed literature does not provide specific examples of ring expansion or contraction reactions involving this compound, photochemical reactions of pyridine N-oxides are known to lead to ring expansion, forming 1,3-oxazepines. wikipedia.org This reactivity opens up avenues for the synthesis of seven-membered heterocyclic rings. The substituents on the pyridine ring can influence the course of these photochemical rearrangements.

Dearomatization and Selective Functionalization Strategies

Dearomatization of pyridines is a powerful strategy for the synthesis of saturated nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. nih.gov Pyridine N-oxides can undergo dearomatization through various methods, including oxidative dearomatization, to introduce new functionalities. nih.gov For instance, a one-step photoredox method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org

Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with heterocycles like indoles, triazoles, thiophenes, and furans provides a regioselective method for the synthesis of unsymmetrical biheteroaryl compounds. rsc.org This highlights the potential of this compound to be used in the synthesis of complex molecules through selective C-H functionalization.

The reaction of pyridine N-oxides with benzynes can lead to the formation of 2-(2-hydroxyaryl)pyridines, demonstrating another route for selective functionalization. rsc.org The specific reaction conditions can control the regioselectivity of the addition.

Intermediate in the Preparation of Advanced Materials

The application of pyridine N-oxides extends beyond organic synthesis into the realm of materials science. They can serve as building blocks for polymers and other functional materials. chemimpex.com For instance, polymeric N-oxides have been investigated for their potential in biomedical applications and as nonlinear optical materials. acs.org The ability of the N-oxide group to participate in coordination with metal ions also makes these compounds interesting for the construction of coordination polymers. researchgate.net

While there is no specific mention of this compound in the context of advanced materials in the surveyed literature, its bifunctional nature, possessing both a coordinating N-oxide group and a reactive hydroxymethyl group, suggests its potential as a monomer or cross-linking agent in polymer synthesis. The methoxy group can further tune the electronic properties of the resulting material. 4-Methoxypyridine (B45360) N-oxide itself has been noted for its utility in materials science as a building block for materials with specific electronic properties. chemimpex.com

Role in Polymer Synthesis or Modification for Specific Properties

While direct studies on the polymerization of this compound are not extensively documented, the functional groups present on the molecule suggest its potential as a monomer or a modifying agent in polymer chemistry. The hydroxymethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. For instance, it can be converted into an acrylate (B77674) or methacrylate (B99206) monomer for free-radical polymerization or used in condensation polymerization with appropriate co-monomers.

The incorporation of the 4-methoxypyridine 1-oxide moiety into a polymer chain can impart specific properties. The polar N-oxide group can enhance the hydrophilicity and solubility of polymers in aqueous media. Furthermore, the pyridine N-oxide unit can act as a ligand, enabling the resulting polymer to coordinate with metal ions. This property is valuable for applications such as metal ion sequestration, catalysis, and the development of stimuli-responsive materials.

Block copolymers containing poly(vinylpyridine N-oxide) segments have been synthesized and studied for their self-assembly behavior. digitellinc.com The oxidation of poly(vinylpyridine) to its corresponding N-oxide significantly increases the Flory-Huggins interaction parameter, leading to enhanced microphase separation and the formation of well-ordered nanostructures with smaller domain sizes. digitellinc.com This suggests that polymers derived from this compound could exhibit interesting self-assembly characteristics, potentially leading to materials with ordered nanostructures for applications in nanotechnology and materials science.

Table 1: Potential Polymerization Strategies for this compound

Polymerization MethodFunctional Group UtilizedPotential Polymer Properties
Free-Radical PolymerizationHydroxymethyl (after conversion to acrylate/methacrylate)Enhanced hydrophilicity, metal-coordinating ability
Condensation PolymerizationHydroxymethylIntroduction of pyridine N-oxide moieties into polyesters, polyurethanes, etc.
Grafting onto PolymersHydroxymethylSurface modification, introduction of specific functionalities

Application in Supramolecular Chemistry and Self-Assembly Processes

The this compound scaffold possesses key features that make it an attractive component for supramolecular chemistry and self-assembly. The pyridine N-oxide moiety is a well-known hydrogen bond acceptor and can also participate in halogen bonding and other non-covalent interactions. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor.

This dual functionality allows for the formation of intricate supramolecular architectures. For example, pyridine N-oxides have been shown to co-crystallize with various drug molecules, forming stable cocrystals through hydrogen bonding. nih.gov The ability of the N-oxide group to coordinate with metal ions also provides a powerful tool for directing self-assembly. The coordination of pyridine N-oxides with silver(I) ions has been shown to result in the formation of metallogels with remarkable mechanical strength. nih.gov

The terminal hydroxymethyl groups in pyridine-containing ligands have been demonstrated to play a crucial role in controlling the self-assembly of coordination complexes. nih.gov They can participate in coordination to the metal center and form hydrogen bonds, influencing the final supramolecular structure. nih.gov This suggests that this compound could be used to construct discrete supramolecular structures or extended coordination polymers with specific topologies and functions.

Design and Synthesis of Functional Materials Based on Pyridine N-Oxide Scaffolds

The inherent electronic properties of the pyridine N-oxide ring, which can be further tuned by substituents, make it a valuable scaffold for the design and synthesis of functional materials with applications in optoelectronics and chemical sensing.

Optoelectronic Materials (e.g., light-emitting, sensing, or conductive applications)

Pyridine derivatives are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) due to their electron-deficient nature. rsc.org The introduction of an N-oxide group can further modify the electronic properties of the pyridine ring. Pyridine N-oxides can act as ligands in luminescent metal complexes. For instance, pyrenyl-substituted pyridine derivatives have been investigated as sky-blue emitters for OLEDs. researchgate.net

While specific studies on the optoelectronic properties of this compound are limited, the core structure has potential. The methoxy group is an electron-donating group that can influence the photophysical properties of the molecule. The hydroxymethyl group provides a handle for further functionalization, allowing for the attachment of other chromophores or for incorporation into larger conjugated systems. The design of novel ligands based on this scaffold for use in light-emitting materials is an area of potential interest.

Table 2: Potential Optoelectronic Applications of Pyridine N-Oxide Scaffolds

ApplicationRole of Pyridine N-Oxide ScaffoldKey Structural Features
Organic Light-Emitting Diodes (OLEDs)Electron-transporting material, ligand in emissive complexesElectron-deficient ring, coordinating N-oxide group
Luminescent SensorsLigand for metal ions, fluorescent reporterTunable electronic properties, sites for analyte interaction
Conductive PolymersMonomer unit in conjugated polymersπ-conjugated system

Chemo-sensing Materials (e.g., for detection of specific analytes)

The pyridine N-oxide moiety is a strong coordinating group for a variety of metal ions and can also act as a hydrogen bond acceptor for neutral molecules. This makes the pyridine N-oxide scaffold a promising platform for the development of chemosensors. The general design of a chemosensor involves a receptor unit that selectively binds to a target analyte and a signaling unit that produces a detectable response upon binding.

In pyridine N-oxide-based chemosensors, the N-oxide group can serve as part of the receptor site. The pyridine ring can be functionalized with other groups to enhance selectivity and to incorporate a signaling unit, such as a fluorophore. For example, pyridine-based chemosensors have been developed for the detection of various metal ions. mdpi.comresearchgate.net The binding of the analyte to the pyridine-based receptor can lead to changes in fluorescence, color, or electrochemical properties.

The this compound molecule contains potential binding sites (N-oxide and hydroxymethyl group) and can be readily modified to include a signaling component. The methoxy group can also influence the binding affinity and selectivity of the sensor. Therefore, derivatives of this compound could be designed to act as selective chemosensors for specific metal ions or small organic molecules. rsc.orgnih.gov

Synthesis and Structure Reactivity Relationships of Derivatives and Analogs of 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide

Systematic Chemical Modification of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle for introducing a variety of other chemical moieties through well-established synthetic transformations.

The hydroxyl moiety of the 2-(hydroxymethyl) group can be readily converted into ethers and esters. Etherification is typically achieved by deprotonation of the alcohol with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl and aryl groups, thereby modifying the steric and electronic properties of the side chain.

Table 1: Representative Etherification and Esterification Reactions
Derivative TypeReagentsProductPotential Impact on Reactivity
Ether1. NaH 2. R-X (e.g., CH₃I, BnBr)2-(Alkoxymethyl)-4-methoxypyridine 1-oxideIncreased lipophilicity; steric shielding of the N-oxide.
EsterAc₂O, pyridine (B92270) or RCOCl, Et₃N2-(Acyloxymethyl)-4-methoxypyridine 1-oxideAltered polarity; introduction of new functional groups.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to a new range of derivatives with distinct chemical properties. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically employed for the selective oxidation to the corresponding 2-formyl-4-methoxypyridine 1-oxide.

Further oxidation to the carboxylic acid, 4-methoxy-1-oxopyridine-2-carboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by a two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation. The introduction of an aldehyde or a carboxylic acid at the 2-position significantly alters the electronic properties of the pyridine ring and introduces a new site for a plethora of chemical transformations, including reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Table 2: Selective Oxidation Reactions
Target DerivativeOxidizing AgentProductKey Reactivity Features of Product
AldehydeMnO₂, PCC2-Formyl-4-methoxypyridine 1-oxideElectrophilic center for nucleophilic addition and condensation reactions.
Carboxylic AcidKMnO₄4-Methoxy-1-oxopyridine-2-carboxylic acidAcidic proton; can be converted to esters, amides, and acid chlorides.

Systematic Chemical Modification of the Methoxy (B1213986) Group

The methoxy group at the 4-position is another key site for structural diversification, influencing the electron density of the pyridine ring.

Demethylation of the 4-methoxy group to the corresponding 4-hydroxy derivative can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This transformation yields 2-(hydroxymethyl)-4-hydroxypyridine 1-oxide, a versatile intermediate for further functionalization.

The 4-methoxy group can be a precursor for the introduction of halogens at this position. While direct replacement is challenging, conversion of the 4-hydroxy intermediate to a triflate, followed by nucleophilic substitution with a halide source, is a viable strategy. Alternatively, direct halogenation of the pyridine ring at the 4-position can be facilitated in related pyridine N-oxide systems, suggesting that similar transformations may be possible for this scaffold under specific conditions. The introduction of a halogen at the 4-position provides a valuable precursor for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Alterations to the Pyridine N-Oxide Ring System

The pyridine N-oxide moiety itself is a key determinant of the molecule's reactivity. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. bhu.ac.in

A fundamental modification of the pyridine N-oxide ring is its deoxygenation back to the parent pyridine. This can be accomplished using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. This transformation removes the activating effect of the N-oxide and alters the electronic distribution within the ring, providing a point of comparison for the reactivity of the N-oxidized versus the non-oxidized scaffold.

Furthermore, the N-oxide oxygen can participate in reactions. For example, treatment with acylating agents like acetic anhydride (B1165640) can lead to rearrangement products, a transformation known as the Boekelheide reaction, which is particularly relevant for 2-alkylpyridine N-oxides. wikipedia.org While the primary product of the Boekelheide reaction on a 2-methylpyridine (B31789) N-oxide is the 2-acetoxymethylpyridine, the presence of the hydroxymethyl group in the target molecule could lead to more complex reaction pathways.

Electrophilic substitution on the pyridine N-oxide ring, such as nitration, typically occurs at the 4-position due to the directing effect of the N-oxide group. bhu.ac.in However, in the case of 2-(hydroxymethyl)-4-methoxypyridine 1-oxide, the 4-position is already substituted. Therefore, electrophilic attack would be directed to the remaining open positions, influenced by the electronic effects of the existing substituents.

Nucleophilic attack on the pyridine N-oxide ring is also facilitated by the N-oxide group. For instance, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- and 4-positions. wikipedia.org In the target molecule, this could potentially lead to substitution at the 2-position or reaction with the hydroxymethyl group.

Investigation of Isomeric Forms and Regioisomers

The arrangement of substituents on the pyridine N-oxide ring profoundly influences the molecule's physical properties and chemical reactivity. For a disubstituted pyridine N-oxide with hydroxymethyl and methoxy groups, numerous positional isomers are possible. The synthesis of a specific regioisomer typically begins with the corresponding substituted pyridine, which is then oxidized to the N-oxide.

Table 1: Potential Positional Isomers of (Hydroxymethyl)(methoxy)pyridine 1-oxide

Position of -CH₂OH Position of -OCH₃ IUPAC Name
2 3 (3-Methoxypyridin-2-yl)methanol 1-oxide
2 4 (4-Methoxypyridin-2-yl)methanol 1-oxide
2 5 (5-Methoxypyridin-2-yl)methanol 1-oxide
2 6 (6-Methoxypyridin-2-yl)methanol 1-oxide
3 2 (2-Methoxypyridin-3-yl)methanol 1-oxide
3 4 (4-Methoxypyridin-3-yl)methanol 1-oxide
4 2 (2-Methoxypyridin-4-yl)methanol 1-oxide
4 3 (3-Methoxypyridin-4-yl)methanol 1-oxide

This table represents a selection of possible isomeric structures.

Introduction of Additional Substituents at Other Positions

The pyridine N-oxide ring is activated towards further functionalization, allowing for the synthesis of more complex derivatives. The introduction of additional substituents can be achieved through various organic reactions, with the existing groups directing the position of the incoming substituent. The N-oxide group facilitates electrophilic substitution, particularly at the 4-position. rsc.org

For instance, the nitration of substituted pyridine N-oxides is a well-established method. In a related example, nitration of 3,5-dimethoxypyridine (B18298) N-oxide yields 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide, demonstrating that electron-donating groups can direct powerful electrophiles to adjacent positions. arkat-usa.org Applying this logic to this compound, the vacant 3-, 5-, and 6-positions are all potential sites for substitution. The strong activating effect of the 4-methoxy group would likely direct electrophiles to the 3- and 5-positions.

The synthesis of polysubstituted analogs, such as 2,3-dimethyl-4-methoxypyridine-1-oxide and 3,5-dimethyl-2-hydroxymethyl-4-methoxy-pyridine, has been reported in the literature, showcasing that the pyridine scaffold can be extensively decorated. rlavie.comncats.io These compounds, or their N-oxides, serve as important precursors in pharmaceutical synthesis.

Table 2: Examples of Polysubstituted Pyridine and Pyridine N-Oxide Analogs

Compound Name Base Structure Additional Substituent(s)
2,3-Dimethyl-4-methoxypyridine-1-oxide 4-Methoxypyridine (B45360) 1-oxide 2-Methyl, 3-Methyl
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine 2-(Hydroxymethyl)-4-methoxypyridine 3-Methyl, 5-Methyl
3-Iodo-2,6-dimethyl-4-nitropyridine N-oxide 4-Nitropyridine (B72724) N-oxide 2-Methyl, 3-Iodo, 6-Methyl
3,5-Dimethoxy-2,6-dinitropyridine N-oxide Pyridine N-oxide 3,5-Dimethoxy, 2,6-Dinitro

Impact of Structural Modifications on Synthetic Reactivity and Selectivity

Structural modifications, whether changing the position of existing substituents or adding new ones, have a profound impact on the reactivity and selectivity of the pyridine N-oxide ring. The N-oxide moiety itself is a key determinant of reactivity, making the ring more susceptible to both nucleophilic and electrophilic attacks compared to the parent pyridine. nih.govresearchgate.net The oxygen atom can donate electron density into the ring through resonance, activating the 2- and 4-positions towards electrophiles, or it can facilitate nucleophilic attack at these same positions by stabilizing the intermediate. youtube.com

The nature of the substituents modulates this inherent reactivity:

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the pyridine ring, further activating it towards electrophilic substitution. They generally direct incoming electrophiles to ortho and para positions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) decrease the ring's electron density, making it more susceptible to nucleophilic attack.

Quantum chemical calculations on substituted pyridine N-oxides have shown that the nature of the substituent influences the N→O bond length and the molecule's redox properties. researchgate.net The presence of strong electron-withdrawing groups leads to an increase in the electron affinity value. researchgate.net Experimental studies have confirmed these electronic effects. For example, a study on the reaction rates of substituted 2-carboxypyridine N-oxides found a good correlation with the electronic parameters (Hammett σ values) of the substituents at the 4-position. rsc.org

These modifications also control regioselectivity. The N-oxide group is a powerful directing group for C-H functionalization, often enabling reactions at the C2 position with high selectivity, such as in palladium-catalyzed arylations. researchgate.netsemanticscholar.org The presence of other substituents can either reinforce or compete with this directing effect, allowing for fine-tuned control over the synthesis of specifically functionalized pyridines.

Table 3: Predicted Impact of Substituent Type on Reactivity

Substituent Type at C-3, C-5, or C-6 Effect on Electron Density Predicted Impact on Electrophilic Substitution Predicted Impact on Nucleophilic Substitution
Strong Electron-Donating (e.g., -NH₂) Increases Strong Activation Deactivation
Moderate Electron-Donating (e.g., -OCH₃, -CH₃) Increases Activation Deactivation
Halogen (e.g., -Cl, -Br) Decreases (Inductive) / Increases (Resonance) Weak Deactivation Weak Activation
Strong Electron-Withdrawing (e.g., -NO₂, -CN) Decreases Strong Deactivation Strong Activation

Comparative Studies with Related Pyridine N-Oxides and Hydroxymethylpyridines

To fully appreciate the chemical character of this compound, it is useful to compare it with related classes of compounds.

Comparison with other Pyridine N-Oxides: Compared to the unsubstituted pyridine N-oxide, the subject compound possesses two electron-donating groups (by resonance for -OCH₃ and weak induction for -CH₂OH). This increased electron density makes the ring significantly more reactive towards electrophiles. Conversely, compared to a pyridine N-oxide bearing a strong electron-withdrawing group like 4-nitropyridine N-oxide, it is much less susceptible to nucleophilic aromatic substitution. The reactivity of pyridine N-oxides has been described as "supernucleophilic" in certain acyl transfer reactions, a property that is tuned by the electronic nature of the ring substituents. researchgate.net The basicity of the N-oxide oxygen is also affected; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. wikipedia.org

Comparison with Hydroxymethylpyridines (without N-oxide): The most significant difference between pyridine N-oxides and their parent pyridines is the enhanced reactivity of the former. nih.gov The pyridine ring is relatively electron-deficient and often requires harsh conditions for electrophilic substitution, which typically occurs at the 3-position. The conversion to an N-oxide activates the 2- and 4-positions to both electrophilic and nucleophilic reagents. wikipedia.orgscripps.edu Furthermore, the N-oxide group serves as an excellent directing group for metallation and subsequent C-H functionalization at the C2-position, a transformation that is difficult to achieve on the parent pyridine. semanticscholar.org

Recent studies have highlighted methods for the direct hydroxymethylation of pyridine N-oxides to produce 2-hydroxymethylated pyridines. acs.orgacs.org This underscores the role of the N-oxide as a key intermediate. The hydroxymethyl group in both classes of compounds can undergo similar reactions, such as oxidation to a carboxylic acid. However, the N-oxide group can influence the reactivity of the side chain. Crucially, the N-oxide can be readily removed via deoxygenation reactions at the end of a synthetic sequence, revealing the functionalized pyridine. researchgate.net This strategy of "activate, functionalize, and deoxygenate" makes pyridine N-oxides, including this compound, highly valuable synthetic intermediates. thieme-connect.de

Future Research Directions and Perspectives on 2 Hydroxymethyl 4 Methoxypyridine 1 Oxide

Emerging Methodologies for More Efficient and Sustainable Synthesis

Future synthetic strategies for 2-(hydroxymethyl)-4-methoxypyridine 1-oxide and related compounds are expected to prioritize green chemistry principles to enhance efficiency and reduce environmental impact. While traditional methods often involve the oxidation of the parent pyridine (B92270) with agents like hydrogen peroxide, emerging methodologies offer more sustainable alternatives.

One promising avenue is the application of photoredox catalysis. Recent studies have demonstrated a one-step method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides using visible light. acs.org This approach leverages methanol (B129727) as both the solvent and the source of the hydroxymethyl radical, offering a potentially more direct and atom-economical route. acs.org Further research could adapt this visible-light-induced methodology specifically for 4-methoxy-substituted pyridine N-oxides to achieve a more sustainable synthesis of the target compound.

Additionally, the use of continuous flow reactors, which has been proposed for industrial-scale production, represents a significant step towards process optimization. This technology allows for better control over reaction parameters, leading to higher yields, consistent quality, and reduced solvent usage compared to batch processes. rasayanjournal.co.in

Table 1: Comparison of Synthetic Approaches

Methodology Description Potential Advantages
Traditional Oxidation Oxidation of 2-(Hydroxymethyl)-4-methoxypyridine using agents like H₂O₂. Well-established and straightforward.
Photoredox Catalysis Visible light-induced reaction of pyridine N-oxides with methanol. acs.org High atom economy, uses a renewable reagent (methanol), mild reaction conditions.

| Continuous Flow | Synthesis performed in a continuous flow reactor system. | Improved yield and purity, enhanced safety, reduced waste, easier scalability. |

Exploration of Untapped Reactivity Pathways and Novel Transformations

The reactivity of this compound is traditionally centered on the oxidation of the hydroxymethyl group to a carboxylic acid, reduction of the N-oxide, or nucleophilic substitution. However, significant potential exists for exploring novel transformations.

The Boekelheide reaction, a rearrangement of 2-methylpyridine (B31789) N-oxides using trifluoroacetic anhydride (B1165640) to yield 2-(hydroxymethyl)pyridines, highlights the potential for skeletal rearrangements and functional group interconversions involving the N-oxide moiety. nih.gov Investigating analogous reactions for this compound could unveil new pathways to complex pyridine derivatives.

Furthermore, the hydroxymethyl group can serve as a linchpin for diversification. acs.org Its conversion to other functional groups (e.g., halomethyl, aminomethyl, or formyl) would unlock access to a wider array of derivatives that are not easily accessible through direct synthesis. The development of selective, single-step transformations of the hydroxymethyl group while preserving the N-oxide functionality is a key area for future research.

Potential for Novel Catalytic Applications and Ligand Design

The pyridine N-oxide framework is a known motif in catalysis and coordination chemistry. 4-Methoxypyridine (B45360) N-oxide itself is used as a nucleophilic catalyst and as a ligand in coordination polymers. researchgate.netchemicalbook.com The presence of the additional hydroxymethyl group in this compound opens the door for designing advanced ligands and catalysts.

This compound is a precursor for creating chelating ligands. nih.gov The hydroxymethyl and N-oxide oxygen atoms can act in concert to coordinate with metal centers, forming stable chelate rings. Such ligands are valuable in asymmetric catalysis, where the chiral environment around a metal center dictates the stereochemical outcome of a reaction. Research into chiral derivatives of this compound could lead to new, effective catalysts for stereoselective synthesis. mdpi.com

Table 2: Potential Ligand and Catalytic Roles

Application Area Role of this compound Potential Impact
Asymmetric Catalysis As a precursor to chiral bidentate (O, O) chelating ligands. nih.govmdpi.com Development of new catalysts for enantioselective reactions.
Coordination Polymers As a bridging ligand connecting multiple metal centers. researchgate.net Creation of novel materials with specific structural and electronic properties.

| Organocatalysis | As a modified nucleophilic catalyst. chemicalbook.com | Fine-tuning of catalytic activity and selectivity in various organic reactions. |

Application of Advanced Characterization Techniques for Deeper Mechanistic Understanding

While standard techniques like NMR and mass spectrometry are used for routine characterization, a deeper understanding of the compound's reactivity and coordination behavior requires more advanced methods. rasayanjournal.co.in Future research will likely employ a combination of experimental and computational techniques to elucidate reaction mechanisms and predict properties.

In-situ Spectroscopy: Techniques such as in-situ IR or Raman spectroscopy can monitor reactions in real-time, providing valuable data on transient intermediates and reaction kinetics. This would be particularly useful for understanding complex transformations like the photoredox hydroxymethylation. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction studies of the compound and its metal complexes can provide precise information about its three-dimensional structure, bond lengths, and angles, confirming coordination modes. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict reactivity trends, and understand the electronic structure of the molecule and its complexes. This approach has been used to study the tautomeric changes and coordinating ability of similar hydroxypyridinone compounds. rsc.org

By combining these advanced techniques, researchers can gain a comprehensive picture of the structure-property-reactivity relationships, enabling more rational design of future experiments and applications.

Opportunities for Innovation in Material Science and Chemical Technologies

The ability of pyridine N-oxides to form coordination polymers and the potential of the 2-(hydroxymethyl) group to serve as a linker suggest significant opportunities in material science. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): Derivatives of this compound, particularly after conversion of the hydroxymethyl group to a carboxylic acid, could serve as organic linkers for the construction of MOFs. The N-oxide and methoxy (B1213986) groups could tune the electronic properties and pore environment of the resulting framework, making them potentially useful for gas storage, separation, or catalysis.

Functional Polymers: The hydroxymethyl group provides a handle for polymerization or for grafting the molecule onto existing polymer backbones. This could lead to the development of functional materials with enhanced thermal stability, specific metal-binding capabilities, or catalytic activity.

Coordination Polymers: The molecule itself can act as a bridging ligand to create one-, two-, or three-dimensional coordination polymers. researchgate.net The interplay between the N-oxide, hydroxymethyl, and methoxy functionalities in coordinating to different metal ions could lead to materials with interesting magnetic, optical, or electronic properties.

The exploration of these avenues could establish this compound as a versatile building block for the next generation of advanced materials and chemical technologies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide that influence its reactivity in synthetic applications?

  • Answer : The compound’s pKa (2.05 for 4-methoxypyridine 1-oxide) significantly impacts its solubility in polar solvents and its ability to participate in acid-base reactions. For instance, the electron-withdrawing N-oxide group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution at the 2- or 6-positions. Experimental determination of pKa can be performed via potentiometric titration, while computational methods (e.g., DFT) predict reactivity trends .

Q. How can researchers synthesize this compound with high purity?

  • Answer : A common route involves oxidation of 2-(hydroxymethyl)-4-methoxypyridine using hydrogen peroxide or peracetic acid under controlled conditions. Post-synthesis, purity (>97%) is achievable via column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol. Characterization via 1^1H NMR (δ ~8.2 ppm for N-oxide protons) and LC-MS ensures structural fidelity .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer : While specific toxicity data are limited, standard precautions for pyridine derivatives apply:

  • Use fume hoods to avoid inhalation (P102, P201).
  • Wear nitrile gloves and safety goggles (P280).
  • Store in airtight containers away from peroxides, as N-oxides may form explosive byproducts under prolonged light exposure (P422) .

Advanced Research Questions

Q. How do solvent choices impact the regioselectivity of nucleophilic substitutions on this compound?

  • Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in aromatic nucleophilic substitution (SNAr), favoring substitution at the 2-position due to steric and electronic effects. For example, reactions with thiols in DMSO yield 2-thioether derivatives, while protic solvents (e.g., ethanol) may promote side reactions like hydrolysis. Solvent screening via kinetic studies (e.g., 19^{19}F NMR for fluorinated analogs) is recommended .

Q. What strategies resolve contradictions in reported reaction yields for N-oxide derivatives?

  • Answer : Discrepancies often arise from trace moisture or oxygen. Mitigation strategies:

  • Use anhydrous solvents (validated by Karl Fischer titration).
  • Optimize reaction atmosphere (argon vs. nitrogen) via parallel experiments.
  • Employ design of experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. Can computational modeling predict the stability of this compound under electrochemical conditions?

  • Answer : Yes. Density Functional Theory (DFT) calculations reveal the compound’s redox potential and susceptibility to oxidation at the hydroxymethyl group. Electrochemical studies (cyclic voltammetry) in acetonitrile show a reduction peak at ~-1.2 V vs. Ag/AgCl, correlating with computational predictions. This informs applications in electrosynthesis (e.g., cross-coupling reactions) .

Q. How does the hydroxymethyl group influence the compound’s role in coordination chemistry?

  • Answer : The hydroxymethyl moiety acts as a hemilabile ligand, enabling reversible binding to transition metals (e.g., Cu(II), Fe(III)). This property is exploited in catalysis, such as asymmetric oxidations. Spectroscopic techniques (EPR, XAS) and single-crystal XRD validate coordination modes .

Methodological Guidance

  • Analytical Validation : Use USP-grade reference standards (e.g., Omeprazole RS) for HPLC calibration to quantify impurities. Mobile phases with 0.1% trifluoroacetic acid enhance peak resolution for polar N-oxides .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) assess hydrolytic stability. LC-MS/MS identifies degradation products, such as demethylated or deoxygenated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.